Methyl 4-(3-amino-1h-pyrazol-1-yl)butanoate

Description

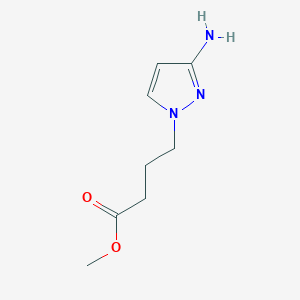

Methyl 4-(3-amino-1H-pyrazol-1-yl)butanoate is a heterocyclic organic compound featuring a pyrazole ring substituted with an amino group at the 3-position, linked via a butanoate ester chain. The pyrazole moiety is a five-membered aromatic ring containing two nitrogen atoms, while the butanoate ester provides a flexible aliphatic chain terminating in a methyl ester group. However, specific synthetic routes, biological activity, and industrial uses remain understudied in publicly available literature.

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

methyl 4-(3-aminopyrazol-1-yl)butanoate |

InChI |

InChI=1S/C8H13N3O2/c1-13-8(12)3-2-5-11-6-4-7(9)10-11/h4,6H,2-3,5H2,1H3,(H2,9,10) |

InChI Key |

PBUKPHOMFLEWDK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCN1C=CC(=N1)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 4-(3-amino-1h-pyrazol-1-yl)butanoate typically involves the reaction of 3-amino-1H-pyrazole with methyl 4-bromobutanoate under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Methyl 4-(3-amino-1h-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrazoles and their derivatives.

Scientific Research Applications

Methyl 4-(3-amino-1h-pyrazol-1-yl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(3-amino-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and pyrazole ring can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The primary structural analog identified is Methyl 2-amino-4-(3-methyl-1H-pyrazol-1-yl)butanoate (CAS: 1339763-53-9) . Key differences between the two compounds include:

Implications of Structural Variations

Solubility and Polarity: The target compound’s 3-amino pyrazole group introduces polarity and hydrogen-bonding capability, likely enhancing solubility in polar solvents (e.g., water, ethanol) compared to the analog’s nonpolar 3-methyl group.

Reactivity: The amino group on the pyrazole ring in the target compound could participate in electrophilic substitution reactions (e.g., diazotization) or serve as a ligand in metal coordination complexes. The analog’s methyl group is inert under most conditions, limiting its reactivity to the amino group on the butanoate chain.

Conformational Flexibility: Both compounds feature a four-carbon aliphatic chain, but the target’s amino group on the pyrazole may sterically hinder rotation around the C-N bond, reducing conformational flexibility compared to the analog.

Biological Activity: Pyrazole derivatives with amino substituents are often explored as kinase inhibitors or antimicrobial agents due to their ability to mimic purine bases. The target compound’s amino group may enhance binding to biological targets. The analog’s methyl group and chain-located amino group could favor interactions with hydrophobic enzyme pockets, as seen in some prodrug designs .

Biological Activity

Methyl 4-(3-amino-1H-pyrazol-1-yl)butanoate is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a pyrazole ring and an amino group, which significantly influences its reactivity and biological properties. The synthesis of this compound typically involves the following steps:

- Formation of the Pyrazole Ring : The initial step often includes the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole structure.

- Alkylation : The pyrazole is then alkylated with butanoic acid derivatives to introduce the butanoate moiety.

- Methylation : Finally, methylation is performed to obtain the methyl ester form of the compound.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Research indicates that pyrazole derivatives, including this compound, have shown significant antimicrobial properties against various bacterial strains. For instance, studies have demonstrated effective inhibition of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

- Calpain Inhibition : Similar compounds have been investigated for their ability to inhibit calpain, a cysteine protease involved in various pathological conditions such as neurodegenerative diseases. This compound may share similar inhibitory effects due to its structural characteristics .

- Anti-inflammatory Properties : The presence of the amino group enhances its interaction with inflammatory pathways, potentially leading to reduced inflammation in various models. This property is particularly relevant in conditions like arthritis and other inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Interaction : The compound can bind to specific enzymes, modulating their activity. For example, it may interact with calpain or other proteases, inhibiting their function and thereby influencing cellular processes related to inflammation and apoptosis .

- Receptor Binding : It may also act on various receptors involved in signaling pathways that regulate immune responses and inflammation, enhancing or inhibiting specific cellular responses .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

Table 1: Summary of Biological Activities

Case Study on Antimicrobial Activity

In a controlled study, this compound was tested against Klebsiella pneumoniae and other pathogens. Results showed a minimum inhibitory concentration (MIC) that indicated strong antibacterial activity compared to standard antibiotics .

Research on Calpain Inhibition

A series of analogues similar to this compound were evaluated for their ability to inhibit calpain. These studies highlighted the importance of structural modifications in enhancing selectivity and potency against calpain while minimizing metabolic liabilities .

Q & A

Q. How is this compound utilized in material science?

Q. What in vitro assays evaluate the anti-inflammatory potential of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.